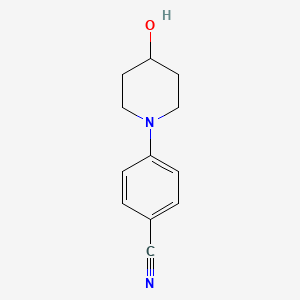

4-(4-Hydroxypiperidin-1-yl)benzonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(4-hydroxypiperidin-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-9-10-1-3-11(4-2-10)14-7-5-12(15)6-8-14/h1-4,12,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFMEOHBBANOOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455400 | |

| Record name | 4-(4-Hydroxypiperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79421-43-5 | |

| Record name | 4-(4-Hydroxypiperidin-1-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79421-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Hydroxypiperidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Modern Chemical and Pharmaceutical Research

In the realm of contemporary drug discovery and development, the demand for versatile and efficient building blocks is paramount. 4-(4-Hydroxypiperidin-1-yl)benzonitrile has emerged as a key player in this context, primarily serving as a crucial intermediate in the synthesis of complex, biologically active molecules. Its utility is particularly evident in the creation of targeted therapies, including kinase inhibitors and selective androgen receptor modulators (SARMs).

The synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases and certain cancers, often utilizes piperidine-containing scaffolds. unl.pt For instance, the structure of tofacitinib, a JAK inhibitor approved for the treatment of rheumatoid arthritis, incorporates a substituted piperidine (B6355638) ring that is conceptually derived from precursors like this compound. unl.ptderpharmachemica.com Similarly, ruxolitinib, another JAK inhibitor used in the treatment of myelofibrosis, also features a core structure that can be synthesized from related piperidine intermediates. chemicalbook.compatsnap.comgoogle.comgoogle.com The academic and industrial pursuit of new and improved JAK inhibitors continues to drive research into the efficient synthesis and modification of such piperidine-based building blocks.

Furthermore, this compound is integral to the development of selective androgen receptor modulators (SARMs). nih.govnih.gov SARMs represent a promising class of therapeutic agents for conditions such as muscle wasting, osteoporosis, and certain types of cancer, aiming to provide the anabolic benefits of androgens with fewer side effects. nih.govnih.gov The structural framework of many non-steroidal SARMs incorporates a piperidine or related heterocyclic system, highlighting the importance of intermediates like this compound in this active area of research. bohrium.com

Fundamental Structural Motifs and Their Relevance in Drug Design

The academic significance of 4-(4-Hydroxypiperidin-1-yl)benzonitrile is deeply rooted in the advantageous properties conferred by its constituent structural motifs: the 4-hydroxypiperidine (B117109) ring and the benzonitrile (B105546) group. The strategic combination of these two fragments provides a scaffold that is highly amenable to the principles of modern drug design.

The piperidine (B6355638) ring is a ubiquitous and highly valued scaffold in medicinal chemistry. mdpi.com Its three-dimensional, non-planar structure allows for the precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with biological targets. mdpi.com The nitrogen atom within the piperidine ring can act as a basic center, influencing the pharmacokinetic properties of a drug molecule, such as its solubility and ability to cross cell membranes.

The 4-hydroxy group on the piperidine ring offers several advantages. It can serve as a hydrogen bond donor or acceptor, facilitating strong binding interactions with the active site of a target protein. This hydroxyl group also provides a convenient handle for further chemical modification, allowing for the introduction of other functional groups to fine-tune the biological activity and pharmacokinetic profile of a lead compound.

The benzonitrile moiety , consisting of a benzene (B151609) ring substituted with a cyano (-C≡N) group, also plays a crucial role. The cyano group is a polar, electron-withdrawing group that can participate in dipole-dipole interactions and hydrogen bonding with a biological target. The phenyl ring itself can engage in hydrophobic and π-stacking interactions, which are important for ligand-receptor binding. google.com The presence of the nitrile group can also influence the metabolic stability of the molecule.

The interplay of these structural features makes this compound a "privileged scaffold" in drug discovery—a molecular framework that is capable of providing ligands for more than one type of biological target.

Overview of Current Research Trajectories

Established Synthetic Pathways for the Core Structure of this compound

The construction of the this compound core predominantly relies on the formation of the C-N bond between the piperidine and benzonitrile moieties.

Key Synthetic Routes and Reaction Mechanisms for Piperidine-Benzonitrile Conjugates

The most prevalent and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of 4-hydroxypiperidine (B117109) with an activated aryl halide, typically 4-fluorobenzonitrile (B33359).

The reaction mechanism proceeds via a two-step addition-elimination process. In the first step, the secondary amine of the 4-hydroxypiperidine acts as a nucleophile, attacking the electron-deficient carbon atom of the benzonitrile ring that bears the fluorine atom. This attack is facilitated by the strong electron-withdrawing nature of the nitrile group (-CN) at the para position, which polarizes the C-F bond and activates the ring towards nucleophilic attack. This initial addition leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the benzene (B151609) ring is temporarily disrupted.

In the second step, the aromaticity is restored through the elimination of the fluoride (B91410) ion, which is a good leaving group in this context. The presence of a base is crucial to neutralize the hydrofluoric acid (HF) formed and to drive the reaction to completion.

A common set of reaction conditions for this synthesis involves heating 4-hydroxypiperidine and 4-fluorobenzonitrile in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). documentsdelivered.com

Optimization of Synthetic Efficiency and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction conditions. Researchers have optimized various parameters to achieve high yields.

One reported high-yield synthesis utilizes potassium carbonate as the base and dimethyl sulfoxide (DMSO) as the solvent. documentsdelivered.com The reaction is carried out at an elevated temperature of 120°C for 6.5 hours, resulting in a notable yield of 94%. documentsdelivered.com The choice of a polar aprotic solvent like DMSO is advantageous as it effectively solvates the potassium cation, thereby increasing the nucleophilicity of the piperidine nitrogen. The high temperature provides the necessary activation energy for the reaction to proceed at a practical rate.

Alternative conditions can also be employed, though they may result in different efficiencies. The choice of base, solvent, and temperature are all critical factors that can be modulated to optimize the synthesis for specific laboratory or industrial settings.

Table 1: Optimized Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Hydroxypiperidine | 4-Fluorobenzonitrile | K₂CO₃ | DMSO | 120 | 6.5 | 94 | documentsdelivered.com |

Strategies for Structural Modifications and Analog Generation of this compound Congeners

The this compound molecule presents three primary sites for structural modification: the hydroxyl group on the piperidine ring, the benzonitrile moiety, and the piperidine nitrogen. These sites allow for the generation of a wide array of analogs with potentially diverse chemical and biological properties.

Derivatization of the Piperidine Hydroxyl Group

The secondary hydroxyl group at the 4-position of the piperidine ring is a key functional handle for derivatization, primarily through etherification and esterification reactions.

Etherification: The hydroxyl group can be converted to an ether by reaction with an appropriate alkyl halide in the presence of a base. For instance, O-alkylation can be achieved using sodium hydride (NaH) as a base to deprotonate the hydroxyl group, followed by the addition of an alkyl halide (e.g., benzyl (B1604629) bromide, allyl bromide, or ethyl bromoacetate). The use of a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) is common in these reactions.

Esterification: The hydroxyl group can be readily esterified by reaction with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction leads to the formation of the corresponding acyloxy derivatives.

These derivatizations allow for the introduction of a wide variety of functional groups, which can modulate the molecule's polarity, steric bulk, and potential for hydrogen bonding.

Substituent Effects on the Benzonitrile Moiety

Electron-withdrawing groups (EWGs) at the ortho or para positions relative to the site of substitution (the carbon attached to the piperidine nitrogen) will generally increase the rate of the SNAr reaction. This is because EWGs, such as nitro (-NO₂) or additional cyano (-CN) groups, further decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.

Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or alkyl groups, would be expected to decrease the rate of the SNAr reaction by increasing the electron density of the ring. The position of the substituent is also critical; EWGs at the meta position have a less pronounced activating effect.

The electronic nature of these substituents also impacts the properties of the resulting 4-(piperidin-1-yl)benzonitrile analogs, including their dipole moment, basicity of the piperidine nitrogen, and potential for intermolecular interactions.

N-Substitution Patterns on the Piperidine Nitrogen

While the core synthesis involves the formation of a secondary amine linkage, the piperidine nitrogen itself is a site for further functionalization, although this is not a feature of the parent compound this compound which has an N-aryl bond. However, in related piperidine structures, the nitrogen can be substituted with various groups.

N-Alkylation: In analogous systems where the piperidine nitrogen is secondary, it can be alkylated using an alkyl halide in the presence of a base like potassium carbonate in a solvent such as DMF. researchgate.net This allows for the introduction of a wide range of alkyl and substituted alkyl groups.

N-Arylation: While the primary synthesis of the target compound is an N-arylation, further N-arylation is not possible. However, the principles of N-arylation are central to the synthesis of the core structure. Copper-catalyzed N-arylation reactions with aryl halides or diaryliodonium salts are also known methods for forming N-aryl bonds with nitrogen heterocycles.

Ring Expansion/Contraction and Heteroatom Replacements in Related Scaffolds

The structural modification of the piperidine ring, a core component of this compound, is a key strategy for accessing novel chemical entities. Methodologies for altering the ring size or replacing constituent atoms are of significant interest in medicinal chemistry for exploring new structural space.

Recent research has illuminated methods for the contraction of the piperidine ring to form cyclopentane (B165970) derivatives. One notable approach is a photomediated ring contraction of N-acyl piperidines. nih.gov This transformation is proposed to proceed through a Norrish type II mechanism. The process begins with the photo-excitation of an α-acylated piperidine precursor to a triplet state. This is followed by a 1,5-hydrogen atom transfer (HAT) to generate a 1,4-diradical intermediate. Subsequent homolytic cleavage of the carbon-nitrogen bond leads to an imine-enol, which then undergoes an intramolecular Mannich-type reaction to yield the final cyclopentane product. nih.gov The efficiency of this ring contraction can be influenced by the substituent on the piperidine nitrogen; studies have shown that arylsulfonyl groups often lead to higher product yields compared to acyl or carbamoyl (B1232498) groups. nih.gov

This photochemical strategy has been successfully applied to various substituted piperidines and other saturated heterocycles. For instance, benzannulated piperidines like tetrahydroisoquinoline can be converted to amino indane scaffolds. Furthermore, the principle extends to related six-membered heterocyclic systems containing different heteroatoms. In a relevant example, a morpholine (B109124) scaffold, which contains an oxygen atom in place of a carbon, underwent a similar photochemical ring contraction to form a tetrahydrofuran derivative, demonstrating a functional heteroatom replacement within the transformation. nih.gov Another method for piperidine ring contraction involves the oxidative C(sp³)–N bond cleavage of N-benzoyl piperidines, which ultimately yields N-benzoyl pyrrolidines in a two-step process. nih.gov

Table 1: Methodologies for Ring Contraction and Heteroatom Replacement in Piperidine-Related Scaffolds

| Starting Scaffold | Product Scaffold | Key Reagents/Conditions | Methodology |

|---|---|---|---|

| N-Acyl Piperidine | Cyclopentane | Photoirradiation (e.g., UV light) | Photomediated Ring Contraction nih.gov |

| N-Benzoyl Piperidine | N-Benzoyl Pyrrolidine (B122466) | Silver-mediated deconstructive bromination | Oxidative C-N Bond Cleavage nih.gov |

| Morpholine | Tetrahydrofuran | Photoirradiation | Photomediated Ring Contraction nih.gov |

| Tetrahydroisoquinoline | Amino Indane | Photoirradiation | Photomediated Ring Contraction nih.gov |

Conjugation and Hybrid Molecule Synthesis

The this compound scaffold serves as a valuable building block in the synthesis of more complex molecules through conjugation and molecular hybridization strategies. These approaches aim to combine the structural features of the parent compound with other pharmacologically active moieties to create novel hybrid molecules with potentially enhanced or synergistic biological activities.

A prominent example of this strategy is the development of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Researchers have designed and synthesized hybrid molecules by combining structural elements of delavirdine, an established NNRTI, with piperidin-4-yl-aminopyrimidines (DPAPYs) through a process of molecular hybridization. nih.gov In this work, a series of target compounds were prepared and evaluated for their ability to inhibit HIV-1 reverse transcriptase (RT). The resulting hybrids demonstrated significant antiviral activity, with one compound in particular, designated 4d , showing the most potent activity against wild-type HIV-1, with a half-maximal effective concentration (EC₅₀) of 8.6 nM. nih.gov This compound also retained good to excellent potency against several drug-resistant mutant strains of HIV-1. The success of this approach underscores the utility of using piperidine-containing fragments as scaffolds for creating complex hybrid molecules with significant therapeutic potential. nih.gov

Another related synthetic approach involves the reaction of a piperidine derivative, specifically 1-(piperidin-4-yl)piperidine, with 4-fluorobenzonitrile. This reaction, conducted by heating the components in a DMSO solution, yields 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile, a key intermediate for synthesizing 3-aminopyrazole (B16455) derivatives, which are precursors for potential anticancer and antimalarial agents. nih.govnih.gov This demonstrates how the benzonitrile-piperidine core can be conjugated with other heterocyclic systems to access diverse chemical libraries.

Table 2: Hybrid Molecule Synthesis Based on Piperidine Scaffolds

| Parent Molecules/Scaffolds | Resulting Hybrid Class | Biological Target | Reference |

|---|---|---|---|

| Delavirdine and Piperidin-4-yl-aminopyrimidine (DPAPYs) | DPAPY-Delavirdine Hybrids | HIV-1 Reverse Transcriptase | nih.gov |

| 1-(Piperidin-4-yl)piperidine and 4-Fluorobenzonitrile | 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile | Intermediate for 3-aminopyrazole derivatives | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

Proton (¹H) NMR for Structural Connectivity

Proton NMR (¹H NMR) reveals the chemical environment of hydrogen atoms within a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the benzonitrile ring and the aliphatic protons of the 4-hydroxypiperidine moiety.

The benzonitrile portion typically displays two sets of doublets in the aromatic region (approximately δ 6.9-7.6 ppm). The protons ortho to the cyano group are deshielded and appear downfield compared to the protons meta to it, which are adjacent to the electron-donating piperidine nitrogen. For instance, in related benzonitrile structures, aromatic protons on a ring substituted with an electron-donating group can show signals around δ 6.95 ppm, while those adjacent to an electron-withdrawing group like a nitrile appear further downfield, around δ 7.58 ppm. rsc.org

The 4-hydroxypiperidine ring presents a more complex set of signals. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet. The four sets of methylene (B1212753) protons (CH₂) on the piperidine ring often show complex splitting patterns due to their diastereotopic nature and coupling with each other. Protons on carbons adjacent to the nitrogen atom (axial and equatorial at C2 and C6) are shifted downfield due to the atom's electronegativity. In analogous 4-benzyl-4-hydroxypiperidines, these protons resonate at different frequencies depending on their axial or equatorial position and the solvent used. niscpr.res.in

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -CN) | ~7.5 - 7.6 | Doublet (d) |

| Aromatic (ortho to -N) | ~6.9 - 7.0 | Doublet (d) |

| Piperidine H-4 (CHOH) | ~3.7 - 3.9 | Multiplet (m) |

| Piperidine H-2/H-6 (axial/equatorial) | ~3.5 - 3.8 and ~3.0 - 3.3 | Multiplets (m) |

| Piperidine H-3/H-5 (axial/equatorial) | ~1.9 - 2.1 and ~1.6 - 1.8 | Multiplets (m) |

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for a "carbon count" and identification of functional groups.

For this compound, the spectrum would show signals for the four distinct aromatic carbons, the cyano group carbon, and the four unique carbons of the piperidine ring. The quaternary carbon of the cyano group (C≡N) typically appears around δ 119-120 ppm. rsc.org The aromatic carbon attached to the nitrogen (C-N) is shifted significantly downfield due to the strong deshielding effect, while the quaternary carbon attached to the cyano group (C-CN) appears at a lower field, often around δ 100-105 ppm. rsc.org The carbons of the 4-hydroxypiperidine ring would appear in the aliphatic region (δ 30-70 ppm). The carbon bearing the hydroxyl group (C-OH) is the most downfield of the aliphatic signals, typically around δ 65-70 ppm, while the carbons adjacent to the nitrogen (C-2/C-6) are also deshielded and appear around δ 45-55 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C≡N | ~119.0 |

| Aromatic C-CN | ~104.0 |

| Aromatic CH (ortho to -CN) | ~134.0 |

| Aromatic CH (ortho to -N) | ~114.5 |

| Aromatic C-N | ~153.0 |

| Piperidine C-4 (CHOH) | ~67.0 |

| Piperidine C-2/C-6 | ~48.0 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Elucidating Complex Structures

While ¹H and ¹³C NMR provide foundational data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecule's complex structure. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent aromatic protons and, more importantly, map the connectivity within the piperidine ring: H-2/H-6 protons would correlate with H-3/H-5 protons, which in turn would correlate with the H-4 proton. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of a proton signal to its attached carbon. For example, the proton signal at ~3.7 ppm could be definitively assigned to the C-4 carbon by a cross-peak to the carbon signal at ~67 ppm. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting different fragments of the molecule. Key correlations would include the protons on C-2/C-6 of the piperidine ring to the aromatic C-N of the benzonitrile ring, and the aromatic protons ortho to the nitrogen to the piperidine C-2/C-6 carbons. These correlations would unequivocally confirm the attachment of the piperidine ring to the benzonitrile moiety. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation. In the case of the piperidine ring, NOESY could help determine the axial or equatorial orientation of substituents by showing through-space interactions between them.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the determination of the exact molecular formula, which is a definitive confirmation of the compound's identity. nih.gov For this compound, the molecular formula is C₁₂H₁₄N₂O, with a theoretical monoisotopic mass of 202.1106 g/mol . chemicalbook.com An HRMS analysis using an electrospray ionization (ESI) source in positive ion mode would look for the protonated molecule, [M+H]⁺.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O |

| Theoretical Monoisotopic Mass | 202.1106 Da |

| Ionization Mode | ESI+ |

| Expected Ion | [M+H]⁺ |

The experimental observation of an ion at m/z 203.1184 (or within a very small margin of error, typically <5 ppm) would confirm the elemental composition of the synthesized molecule. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This technique is invaluable for analyzing reaction mixtures, assessing the purity of the final compound, and identifying any byproducts or impurities. nih.gov In a typical LC-MS analysis, the sample is injected into an LC column (e.g., a C18 reverse-phase column), and a solvent gradient is used to separate the components. As this compound elutes from the column, it enters the mass spectrometer, which records its mass spectrum. The resulting chromatogram shows a peak at a specific retention time, and the mass spectrum of that peak should display the expected molecular ion (e.g., m/z 203.1 for [M+H]⁺), confirming the presence and purity of the target compound. ekb.eg

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct functional units: the hydroxyl group, the piperidine ring, and the benzonitrile moiety.

The nitrile group (C≡N) typically shows a sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹. Studies on benzonitrile and its derivatives confirm that the vibrational properties of the C≡N stretch are sensitive to substituents on the aromatic ring. researchgate.net The aromatic ring itself will produce several signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range.

The piperidine ring introduces characteristic aliphatic C-H stretching bands between 2850 and 3000 cm⁻¹ and a C-N stretching vibration, typically found in the 1250-1020 cm⁻¹ region. nist.govthermofisher.com The most prominent feature indicating the presence of the hydroxyl group (-OH) is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which arises from O-H stretching vibrations. The broadness of this peak is due to intermolecular hydrogen bonding. A C-O stretching vibration is also expected between 1050 and 1150 cm⁻¹. The gas-phase IR spectrum of a related compound, 4-hydroxybenzonitrile, has been documented by the NIST/EPA Gas-Phase Infrared Database. nist.gov

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Piperidine Ring | C-H Stretch | 2850 - 3000 | Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Medium, Sharp |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium-Weak |

| Piperidine Ring | C-H Bend | 1350 - 1450 | Medium |

| Tertiary Amine | C-N Stretch | 1250 - 1020 | Medium |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, analysis of a closely related analog, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, offers significant insight into the expected structural features. nih.gov For this analog, single crystals were obtained by recrystallization from a methanol (B129727) solution. nih.gov The diffraction data revealed that the compound crystallizes in the monoclinic system. nih.gov In the structure of this analog, both piperidine rings adopt a stable chair conformation. nih.gov It is highly probable that the 4-hydroxypiperidine ring in the title compound would also adopt a similar chair conformation. The determination of the crystal structure is achieved through a process that involves data collection using a diffractometer, followed by structure solution and refinement using specialized software like SHELXL97. nih.gov

Table 2: Crystallographic Data for the Analog 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₇H₂₃N₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2359 (3) |

| b (Å) | 11.2842 (3) |

| c (Å) | 12.4430 (4) |

| β (°) | 107.014 (1) |

| Volume (ų) | 1507.95 (8) |

| Z | 4 |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. For the title compound, the most significant interaction is expected to be hydrogen bonding involving the hydroxyl group (-OH) as a donor and the nitrile nitrogen (N≡C) or the tertiary amine nitrogen of the piperidine ring as an acceptor. In a similar structure, 4-(4-Hydroxy-phenyl-diazen-yl)-benzonitrile, intermolecular O-H⋯N hydrogen bonding results in the formation of a chain-like arrangement in the crystal. nih.govnih.gov

Table 3: Common Intermolecular Contacts Investigated by Hirshfeld Surface Analysis and Their Typical Contributions researchgate.netnih.gov

| Contact Type | Description | Typical Contribution to Hirshfeld Surface |

|---|---|---|

| H⋯H | Interactions between hydrogen atoms | 25-50% |

| C⋯H/H⋯C | Interactions between carbon and hydrogen atoms | 20-30% |

| N⋯H/H⋯N | Hydrogen bonds involving nitrogen | 10-30% (variable, strong contributor) |

| O⋯H/H⋯O | Hydrogen bonds involving oxygen | 5-25% (variable, strong contributor) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its chromophoric systems. The benzonitrile portion of this compound acts as the primary chromophore. Aromatic compounds typically exhibit strong absorption bands corresponding to π → π* transitions. For benzonitrile itself, these transitions occur at specific wavelengths that can be influenced by substituents.

The attachment of the 4-hydroxypiperidin-1-yl group to the benzonitrile ring introduces auxochromes—the hydroxyl group (-OH) and the tertiary amine nitrogen. These groups possess non-bonding electrons (n-electrons) that can interact with the π-system of the benzene ring, a phenomenon known as conjugation. This interaction typically leads to a bathochromic shift (a shift to a longer wavelength, λmax) and a hyperchromic effect (an increase in molar absorptivity, ε). The n → π* transitions, which are generally weaker, may also be observed. Spectroscopic analysis of similar benzonitrile derivatives confirms these principles. nih.govmu-varna.bg

Solvatochromism is the phenomenon where the position, intensity, and shape of a compound's UV-Vis absorption bands change with the polarity of the solvent. chem-soc.si The electronic transitions of this compound are expected to be sensitive to the solvent environment. In polar protic solvents, the hydrogen-bonding capability of the solvent can stabilize the ground state and the excited state to different extents, leading to shifts in λmax. For π → π* transitions, an increase in solvent polarity often causes a bathochromic shift. Conversely, for n → π* transitions, a hypsochromic shift (a shift to a shorter wavelength) is commonly observed in polar solvents due to the stabilization of the non-bonding orbital.

Table 4: Expected Electronic Transitions for this compound

| Transition | Chromophore/Electrons Involved | Expected Wavelength Region | Effect of Polar Solvents |

|---|---|---|---|

| π → π* | Aromatic Ring (π-system) | 200-300 nm | Bathochromic Shift (to longer λ) |

Computational Chemistry and in Silico Approaches for 4 4 Hydroxypiperidin 1 Yl Benzonitrile

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine a wide range of properties of 4-(4-Hydroxypiperidin-1-yl)benzonitrile.

Geometry Optimization and Conformational Analysis

Before any properties of a molecule can be accurately calculated, its most stable three-dimensional structure, or ground-state geometry, must be determined. Geometry optimization is the process of finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For a flexible molecule like this compound, which contains a piperidine (B6355638) ring, this process is coupled with conformational analysis to identify the most stable conformers.

The piperidine ring can exist in several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. Furthermore, the hydroxyl group on the piperidine ring can be in either an axial or equatorial position, leading to two different chair conformers. The orientation of the benzonitrile (B105546) group relative to the piperidine ring also contributes to the conformational landscape. Computational studies on similar piperidine-containing molecules often employ methods like the B3LYP functional with a basis set such as 6-311++G(d,p) to perform these optimizations. researchgate.net The relative energies of these conformers are calculated to determine the most populated state at a given temperature. For instance, in a related compound, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, both piperidine rings were found to adopt a chair conformation. nih.gov

A typical output of such an analysis would provide the optimized bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Illustrative Optimized Geometrical Parameters for a Piperidine Derivative (Example Data) This table provides example data for a substituted piperidine derivative calculated using DFT to illustrate the type of information obtained from geometry optimization. Specific data for this compound is not publicly available.

Molecular Orbital Theory (HOMO-LUMO) and Electronic Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This parameter is valuable for predicting the charge transfer interactions that can occur within the molecule. For benzonitrile derivatives, DFT calculations can elucidate the distribution of these orbitals. Typically, the HOMO is localized on the more electron-rich parts of the molecule, such as the piperidine and hydroxyl groups, while the LUMO is often found on the electron-withdrawing benzonitrile moiety.

Table 2: Illustrative Frontier Orbital Energies and Related Properties (Example Data) This table shows example data for a benzonitrile derivative to illustrate the outputs of FMO analysis. Specific data for this compound is not publicly available.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

| Ionization Potential (I ≈ -EHOMO) | 6.25 |

Molecular Electrostatic Potential (MEP) Surfaces Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP surface is colored according to the electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group, indicating these are sites for electrophilic interaction. researchgate.net The hydrogen atoms, particularly the hydroxyl proton, would exhibit a positive potential, marking them as sites for nucleophilic interaction. researchgate.net

Spectroscopic Property Prediction (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. nih.gov For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), O-H stretching of the hydroxyl group, and various C-H and C-N stretching and bending modes of the piperidine and benzene (B151609) rings. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable way to predict NMR chemical shifts (¹H and ¹³C). These predicted shifts are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules. Calculations would provide theoretical chemical shifts for each unique proton and carbon atom in this compound, aiding in its structural elucidation.

Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (Example Data) This table demonstrates how theoretical NMR data is compared with experimental values for a related piperidine-containing structure. Specific data for this compound is not publicly available.

| Proton | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| Aromatic H (ortho to CN) | 7.65 | 7.58 |

| Aromatic H (ortho to Piperidine) | 6.95 | 6.90 |

| Piperidine H (axial, near N) | 3.60 | 3.55 |

| Piperidine H (equatorial, near N) | 3.10 | 3.05 |

| CH-OH | 3.90 | 3.85 |

Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These descriptors provide a more quantitative picture than the HOMO-LUMO gap alone.

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2. It measures the resistance of a molecule to change its electron configuration. Harder molecules have a larger HOMO-LUMO gap.

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2. It describes the tendency of electrons to escape from the system.

Electrophilicity Index (ω): ω = μ² / (2η). This index quantifies the ability of a molecule to accept electrons.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is fundamental in drug discovery for identifying potential drug candidates that can bind to a specific biological target.

For this compound, molecular docking could be used to screen its binding affinity against a library of known protein targets. The simulation would place the molecule in the binding site of a protein and calculate a "docking score," which estimates the binding free energy. A lower (more negative) docking score generally indicates a more favorable binding interaction. The simulation also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For example, the hydroxyl group of the compound could act as a hydrogen bond donor or acceptor, the benzonitrile ring could participate in pi-pi stacking with aromatic amino acid residues, and the piperidine ring could form hydrophobic interactions.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Ligand-Protein Docking Protocols

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. nih.gov For a compound like this compound, the protocol typically begins with preparing the 3D structures of both the ligand and the target protein. The protein structure is often obtained from crystallographic databases like the Protein Data Bank (PDB).

The preparation process involves:

Adding hydrogen atoms.

Assigning partial charges (e.g., using Kollman or Gasteiger methods).

Defining the binding site, usually a cavity on the protein surface identified from a co-crystallized ligand or through pocket detection algorithms.

The ligand, this compound, would be prepared by generating its 3D conformation, optimizing its geometry using a suitable force field (e.g., OPLS3), and generating possible ionization states at a physiological pH. mdpi.com Docking software, such as AutoDock or Glide, is then used to systematically sample various orientations and conformations of the ligand within the protein's binding site. nih.gov

For instance, in studies of Dipeptidyl Peptidase IV (DPP-IV) inhibitors, a class of drugs where benzonitrile derivatives are relevant, molecular docking is a key step to clarify binding affinity. researchgate.net The docking protocol would involve preparing the DPP-IV enzyme structure and docking the candidate inhibitor to understand its interaction with key residues in the active site. researchgate.net

Scoring Functions and Binding Pose Analysis

After generating numerous potential binding poses, a scoring function is employed to rank them. Scoring functions are mathematical models that estimate the binding free energy of the ligand-protein complex. bldpharm.com They calculate a score based on factors like electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties. bldpharm.com

Different types of scoring functions exist:

Force-Field-Based: Use terms from molecular mechanics force fields (e.g., AutoDock).

Empirical: Use weighted terms derived from regression analysis of known protein-ligand complexes (e.g., ChemScore).

Knowledge-Based: Use statistical potentials derived from structural databases (e.g., PMF-score).

Machine Learning-Based: Use machine learning algorithms trained on large datasets to predict binding affinity (e.g., RF-Score). bldpharm.com

The top-ranked pose represents the most likely binding mode. Analysis of this pose involves identifying key interactions, such as hydrogen bonds between the hydroxyl group of the piperidine ring and polar residues, or π-π stacking involving the benzonitrile ring. In studies of similar molecules, like those targeting the Phosphoinositide 3-kinase (PI3K) protein, the interaction patterns of the top-scoring poses are analyzed to understand why a compound shows high affinity. nih.gov This analysis can reveal, for example, that a compound forms more intermolecular hydrogen bonds than a known reference inhibitor. nih.gov

Table 1: Example of Docking Scores and Interaction Analysis for PI3K Inhibitors This table illustrates the type of data generated in a docking study, using findings from research on pyrido fused imidazo[4,5-c]quinolines as an example.

| Compound | Glide GScore (kcal/mol) | Key Interacting Residues |

| Wortmannin (Reference) | -8.01 | Val851, Lys802 |

| Compound 1j | -9.03 | Val851, Tyr836, Lys833 |

| Compound 1f | -8.54 | Val851, Asp933 |

Data sourced from studies on potential anti-tumor agents targeting PI3K. nih.gov

Virtual Screening of Chemical Libraries

Virtual screening (VS) is a computational method used to search large libraries of small molecules to identify those most likely to bind to a drug target. nih.gov A compound like this compound could be identified as a "hit" from such a screen. The process often starts with filtering large chemical databases like ZINC or COCONUT based on physicochemical properties (e.g., Lipinski's rule of five) and pharmacophore models. mdpi.com

A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for binding. For a target like the Sigma-1 receptor, a pharmacophore might include a positively ionizable group and several hydrophobic features. nih.gov The filtered library is then docked into the target protein's binding site, and the molecules are ranked by their docking scores. Top-scoring hits are selected for further analysis and experimental validation. nih.govschrodinger.com Modern workflows can achieve high hit rates, significantly accelerating the discovery of novel drug candidates. schrodinger.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-receptor complex over time.

Conformational Dynamics and Stability of Ligand-Receptor Complexes

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of how their positions and velocities change over time. For the this compound-protein complex, an MD simulation can reveal the stability of the binding pose. The analysis typically involves calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time (e.g., 10 to 100 nanoseconds). A stable RMSD value indicates that the complex has reached equilibrium and the ligand remains stably bound. frontiersin.org In contrast, a fluctuating RMSD might suggest an unstable binding mode. frontiersin.org

The Root Mean Square Fluctuation (RMSF) is also analyzed to identify which parts of the protein are flexible and which are rigid upon ligand binding. Studies on inhibitors of acetylcholinesterase, for example, use RMSD to show that a candidate compound induces fewer structural changes in the active site compared to a reference drug, indicating a stable complex. researchgate.net

Trajectory Analysis and Interaction Persistence

The trajectory from an MD simulation is a rich source of information. It can be analyzed to monitor the persistence of specific interactions, such as hydrogen bonds, throughout the simulation. A hydrogen bond that is present for a high percentage of the simulation time is considered stable and important for binding affinity. For a compound like this compound, one would analyze the hydrogen bond between its hydroxyl group and the receptor, as well as water-bridged interactions. Analysis of the radius of gyration (Rg) can also indicate how the compactness of the protein changes upon ligand binding. nih.gov

Binding Free Energy Calculations (e.g., MM-GBSA)

To obtain a more accurate estimate of binding affinity than docking scores, methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used. nih.govnih.gov This end-point method calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov The calculation is performed on snapshots taken from the MD simulation trajectory.

The binding free energy (ΔG_bind) is typically decomposed into several components:

ΔE_vdw: Van der Waals energy

ΔE_elec: Electrostatic energy

ΔG_polar: Polar solvation energy

ΔG_nonpolar: Nonpolar solvation energy

This decomposition helps to identify the key driving forces for binding. For instance, in a study of potential HPPD inhibitors, MM-GBSA results showed that van der Waals and lipophilic interactions were major contributors to the binding affinity.

Table 2: Example of MM-GBSA Binding Free Energy Decomposition This table illustrates the type of data generated from MM-GBSA calculations, using findings from a study on PI3K inhibitors as an example.

| Energy Component | Wortmannin (kcal/mol) | Compound 1j (kcal/mol) |

| ΔG_bind | -65.45 | -78.92 |

| ΔG_bind Lipo | -60.11 | -71.53 |

| ΔG_bind vdW | -40.21 | -49.87 |

| ΔG_bind Coul | -25.23 | -30.14 |

| ΔG_bind Solv_GB | 16.54 | 19.32 |

Data sourced from in-silico studies of pyrido fused imidazo[4,5-c]quinolines. nih.gov

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the essential steric and electronic features of a molecule required for biological activity. This approach is invaluable for understanding ligand-receptor interactions and for designing new molecules with enhanced potency and selectivity.

Ligand-based pharmacophore modeling derives a common feature hypothesis from a set of active compounds when the structure of the biological target is unknown. nih.gov For this compound and its analogs, a pharmacophore model would be generated by aligning a series of structurally related molecules with known biological activities. The process identifies shared chemical features that are critical for their function.

The key pharmacophoric features of this compound would likely include:

A Hydrogen Bond Acceptor (HBA): Attributed to the nitrogen atom of the benzonitrile group and the oxygen atom of the hydroxyl group.

A Hydrogen Bond Donor (HBD): Arising from the hydrogen atom of the hydroxyl group on the piperidine ring.

An Aromatic Ring (AR): Represented by the phenyl ring of the benzonitrile moiety.

A Hydrophobic (HY) feature: Associated with the aliphatic carbon atoms of the piperidine ring.

These features, when combined into a 3D arrangement, create a hypothesis that can guide the design of new compounds. A study on N-hydroxyphenyl acrylamides, for instance, successfully used this method to develop a five-point pharmacophore (AADRR: two acceptors, one donor, two aromatic rings) to create a statistically significant 3D-QSAR model. researchgate.net

Table 1: Illustrative Pharmacophoric Features of this compound

| Feature Type | Description | Potential Interacting Group on a Receptor |

| Hydrogen Bond Acceptor (HBA) | The nitrogen atom of the nitrile group. | Amino acid residues like Arginine, Lysine, or Serine. |

| Hydrogen Bond Acceptor (HBA) | The oxygen atom of the hydroxyl group. | Amino acid residues with donor capabilities. |

| Hydrogen Bond Donor (HBD) | The hydrogen atom of the hydroxyl group. | Amino acid residues like Aspartate, Glutamate (B1630785), or backbone carbonyls. |

| Aromatic Ring (AR) | The benzene ring. | Aromatic amino acids (e.g., Phenylalanine, Tyrosine) for π-π stacking. |

| Hydrophobic (HY) | The saturated piperidine ring. | Hydrophobic pockets formed by aliphatic amino acid side chains. |

When the three-dimensional structure of the target protein is available, a structure-based pharmacophore can be generated directly from the ligand-binding site. nih.govbiorxiv.org This approach identifies key interaction points within the active site, such as hydrogen bond donors/acceptors and hydrophobic regions, that are complementary to a bound ligand. nih.gov

Even without a co-crystal structure of this compound with its target, a pharmacophore can be constructed by analyzing the properties of the binding pocket itself. dovepress.com For example, the identification of a key tyrosine residue could suggest an aromatic interaction, while a nearby aspartic acid could imply a hydrogen bond donor or acceptor site. This method has the advantage of potentially identifying a broader range of active compounds compared to ligand-based approaches. biorxiv.org In one study, structure-based models were developed for PD-L1 inhibitors, generating ten potential pharmacophore models from which the best was selected based on chemical characteristics and selectivity scores. nih.gov

Both ligand- and structure-based pharmacophore models serve as powerful 3D queries in virtual screening campaigns to identify novel hit compounds from large chemical databases. dovepress.comnih.gov The pharmacophore model is used to rapidly filter libraries containing millions of compounds, retaining only those molecules that match the required 3D arrangement of chemical features. nih.gov

This process significantly enriches the resulting hit list with molecules that have a higher probability of being active. An optimized virtual screening workflow for identifying G-quadruplex ligands successfully used pharmacophore- and shape-based models in parallel to test 32 virtual hits, leading to the discovery of seven novel and potent stabilizers. nih.gov This hierarchical method, often combining pharmacophore filtering with molecular docking, is a highly effective strategy in modern drug discovery. dovepress.com

During virtual screening, candidate molecules are assessed by how well their own chemical features can be mapped onto the pharmacophore query. This alignment is quantified using a "fit score," which measures the geometric similarity between the molecule's conformation and the pharmacophore model. jyoungpharm.org

A high fit score indicates that the molecule not only possesses the necessary functional groups but can also adopt a low-energy conformation that places these groups in the correct spatial orientation to match the pharmacophore. jyoungpharm.org For example, in a study of α-mangostin derivatives, the pharmacophore fit score was used to demonstrate that modified compounds had a better geometric alignment with the chemical features of the reference compound, 4-hydroxytamoxifen. jyoungpharm.org This scoring allows for the ranking of thousands or millions of compounds, prioritizing a smaller, more manageable number for further computational analysis or experimental testing.

Table 2: Illustrative Feature Mapping and Scoring for Analogs

| Compound | HBA Match (Nitrile) | HBD Match (Hydroxyl) | AR Match (Phenyl) | Hypothetical Fit Score |

| This compound | Yes | Yes | Yes | 95.5 |

| Analog 1 (4-Methoxypiperidin) | No (Nitrile absent) | No (Hydroxyl absent) | Yes | 40.2 |

| Analog 2 (4-Hydroxypiperidin-1-yl)benzamide | Yes (Amide C=O) | Yes | Yes | 88.7 |

| Analog 3 (4-Fluorobenzonitrile) | Yes | No | Yes | 65.1 |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics approaches establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These predictive models are crucial for optimizing lead compounds and prioritizing synthesis efforts.

QSAR modeling aims to build a robust and predictive mathematical equation that links molecular descriptors of a compound to its biological activity. nih.gov For a series of analogs based on the this compound scaffold, this process involves several key steps:

Data Set Preparation: A training set of molecules with a range of known biological activities (e.g., IC₅₀ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, polar surface area, atom counts) and 3D descriptors (e.g., molecular shape, volume). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that best correlates a subset of these descriptors with the observed activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (using a test set of compounds not included in model training). nih.gov

A hypothetical QSAR model for derivatives of this compound might take the form:

pIC₅₀ = c₀ + c₁(LogP) - c₂(TPSA) + c₃(nRotB)*

Where LogP represents lipophilicity, TPSA is the topological polar surface area, and nRotB is the number of rotatable bonds. The coefficients (c₁, c₂, c₃) indicate the positive or negative contribution of each descriptor to the biological activity. Such models provide critical insights into the structure-activity landscape, guiding chemists to design new analogs with improved potency. researchgate.net

Table 3: Hypothetical QSAR Data for this compound Analogs

| Compound ID | pIC₅₀ (Experimental) | LogP | Topological Polar Surface Area (TPSA) | Number of Rotatable Bonds |

| Parent | 6.5 | 1.8 | 44.1 Ų | 2 |

| Analog A | 7.2 | 2.5 | 40.5 Ų | 3 |

| Analog B | 5.8 | 1.5 | 55.3 Ų | 2 |

| Analog C | 6.9 | 2.1 | 44.1 Ų | 4 |

Descriptors for Pharmacological Efficacy

In the realm of computational drug discovery, molecular descriptors play a pivotal role in the early assessment of a compound's potential as a therapeutic agent. These descriptors are quantitative values that characterize various aspects of a molecule's physicochemical and structural properties. For this compound, a versatile scaffold in medicinal chemistry, a number of key descriptors can be calculated to predict its pharmacological efficacy, particularly its drug-likeness and pharmacokinetic profile.

A fundamental set of descriptors is often evaluated through Lipinski's Rule of Five. nih.govnumberanalytics.comtaylorandfrancis.comdrugbank.com This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 daltons, a logP (octanol-water partition coefficient) greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.govnumberanalytics.comdrugbank.com These parameters for this compound and a closely related analog are outlined in the table below.

| Descriptor | This compound | 4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile chemscene.com |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂O sigmaaldrich.comchemicalbook.com | C₁₃H₁₆N₂O chemscene.com |

| Molecular Weight (g/mol) | 202.26 sigmaaldrich.comchemicalbook.com | 216.28 chemscene.com |

| LogP | 1.51 (Predicted) | 1.51498 chemscene.com |

| Topological Polar Surface Area (TPSA) (Ų) | 44.19 (Predicted) | 47.26 chemscene.com |

| Hydrogen Bond Acceptors | 3 (Predicted) | 3 chemscene.com |

| Hydrogen Bond Donors | 1 (Predicted) | 1 chemscene.com |

| Rotatable Bonds | 1 (Predicted) | 2 chemscene.com |

| Lipinski's Rule of Five Violation | 0 (Predicted) | 0 chemscene.com |

The predicted values for this compound are based on established computational models.

The data indicates that this compound adheres to Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. Its molecular weight is well under the 500 Da limit, and the predicted LogP value of 1.51 indicates a balanced lipophilicity, which is crucial for both solubility in aqueous environments and permeation across lipid membranes. numberanalytics.com The number of hydrogen bond donors and acceptors are also within the prescribed limits.

Furthermore, the topological polar surface area (TPSA) is another critical descriptor for predicting drug transport properties. A lower TPSA is generally associated with better cell membrane permeability. The predicted TPSA of 44.19 Ų for this compound is indicative of good membrane penetration. The number of rotatable bonds, which influences conformational flexibility and binding to target proteins, is also low. chemscene.com

Chemical Space Exploration

Chemical space exploration is a crucial process in drug discovery that involves the design and synthesis of analogs of a lead compound to understand structure-activity relationships (SAR) and optimize pharmacological properties. whiterose.ac.uknih.gov The piperidine ring, a common scaffold in many pharmaceuticals, offers significant opportunities for structural modification. wikipedia.orgclinmedkaz.org

For this compound, the exploration of its chemical space can involve modifications at several key positions:

The Piperidine Ring: The position of the hydroxyl group can be altered, or it can be replaced with other functional groups to probe interactions with target proteins. Stereochemistry at the hydroxyl-bearing carbon also presents an avenue for exploration.

The Benzonitrile Moiety: The nitrile group can be substituted with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the aromatic ring. The substitution pattern on the benzene ring can also be varied.

The Linkage: The direct linkage between the piperidine nitrogen and the benzene ring can be modified, for instance, by introducing a methylene (B1212753) spacer, as seen in the analog 4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile. chemscene.com

The table below presents a few examples of related piperidine-containing benzonitrile derivatives to illustrate the exploration of the chemical space around this core structure.

| Compound Name | Structural Modification from Parent Compound | Reported or Potential Impact |

|---|---|---|

| 4-(Piperidin-1-yl)benzonitrile | Removal of the hydroxyl group from the piperidine ring. | Alters polarity and hydrogen bonding capability. |

| 4-((3-Hydroxypiperidin-1-yl)methyl)benzonitrile chemscene.com | Shift of hydroxyl group to the 3-position and introduction of a methylene linker. | Changes in spatial arrangement and flexibility. chemscene.com |

| 2-(4-Hydroxypiperidin-1-yl)benzonitrile | Isomeric change in the substitution pattern on the benzonitrile ring (ortho-substitution). | Alters the geometry and electronic distribution of the molecule. |

| 4-((2R,4R)-4-Hydroxypiperidin-2-yl)benzonitrile bldpharm.com | Isomeric and stereochemical changes. | Introduction of specific stereochemistry can lead to enantioselective interactions with biological targets. bldpharm.com |

The synthesis and analysis of such analogs allow medicinal chemists to build a comprehensive understanding of how different structural features influence biological activity. whiterose.ac.uknih.gov This iterative process of design, synthesis, and testing is fundamental to the development of new and improved therapeutic agents. For instance, studies on N-benzyl-piperidine derivatives have shown that rational modifications can lead to potent inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease. nih.gov This highlights the potential of the this compound scaffold as a starting point for the discovery of novel bioactive molecules.

Biological Activities and Pharmacological Profiles of 4 4 Hydroxypiperidin 1 Yl Benzonitrile and Its Congeners

Central Nervous System (CNS) Activity and Neuropharmacology

The 4-hydroxypiperidine (B117109) and benzonitrile (B105546) moieties are common structural motifs in compounds designed to target the CNS. Research into derivatives containing these scaffolds has uncovered significant activity in modulating metabotropic glutamate (B1630785) receptors, muscarinic acetylcholine (B1216132) receptors, and histamine (B1213489) receptors, indicating a broad potential for therapeutic applications in neuropharmacology.

Muscarinic Receptor 4 (M4) Antagonism and Neurodegenerative Diseases (e.g., Alzheimer's Disease, Parkinson's Disease, Schizophrenia)

The M4 muscarinic acetylcholine receptor is a key target for neurodegenerative and psychiatric disorders. Nonselective muscarinic antagonists are used to treat movement disorders like Parkinson's disease, but their utility is limited by side effects. nih.gov This has driven the search for subtype-selective antagonists. Evidence suggests that selective antagonism of the M4 receptor could offer therapeutic benefits for Parkinson's disease and dystonia by opposing aberrant neurotransmitter release and signaling pathways in brain circuits that control movement. nih.gov In schizophrenia, M4 receptor activation is considered a promising therapeutic strategy, suggesting that M4 antagonists might be useful in different pathological contexts. chemrxiv.org

While the direct action of 4-(4-Hydroxypiperidin-1-yl)benzonitrile on M4 receptors is not extensively documented in readily available literature, its structural components are found in compounds with M4 antagonist activity. For instance, a series of N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide derivatives, which are structurally related to the benzonitrile scaffold, have been explored as muscarinic antagonists. One such compound, 8i , emerged as the first reported dual M1/M4-preferring antagonist, demonstrating that this chemical space is relevant for M4 modulation.

Table 3: Muscarinic Receptor Antagonists with Structural Similarities

| Compound Name | Chemical Scaffold Feature | Reported Activity | IC₅₀ (nM) at M4 |

| 8i (a 2,5-bisCF₃ N-propyl congener) | N-phenylbenzamide with piperazine (B1678402) linker | Dual M1/M4-preferring antagonist. | 2400 |

| Trihexyphenidyl | Piperidine (B6355638) derivative | Nonselective mAChR antagonist used to treat dystonia and Parkinson's disease. nih.gov | N/A |

Histamine H3 Receptor Antagonism

The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the CNS that inhibits the synthesis and release of histamine and other neurotransmitters, including acetylcholine, dopamine (B1211576), and norepinephrine. nih.gov Antagonists of the H3R block this inhibitory action, thereby increasing the release of these neurotransmitters. This mechanism is believed to enhance alertness, attention, and cognitive functions. nih.gov Consequently, H3R antagonists are being investigated for the treatment of various CNS disorders, including Alzheimer's disease, dementia, schizophrenia, and attention deficit hyperactivity disorder (ADHD). nih.gov

Derivatives of 4-hydroxypiperidine are a well-established class of H3R antagonists. A series of 1-benzyl-4-hydroxypiperidine (B29503) derivatives were synthesized and evaluated for their affinity at the human H3 receptor. These compounds demonstrated moderate to high affinity, confirming that the 4-hydroxypiperidine scaffold is a key pharmacophore for H3R antagonism.

Table 4: Binding Affinities (pKi) of 1-Benzyl-4-hydroxypiperidine Congeners at the Human H3 Receptor

| Compound Name | Structure Modification | pKi value at hH3R |

| 9b1 | 1-Benzyl-4-(3-(pyrrolidin-1-yl)propyloxy)piperidine | 6.78 |

| 9b2 | 1-Benzyl-4-(3-(piperidin-1-yl)propyloxy)piperidine | 7.09 |

| 9b5 | 1-Benzyl-4-(5-(pyrrolidin-1-yl)pentyloxy)piperidine | 6.99 |

| 9b6 | 1-Benzyl-4-(5-(piperidin-1-yl)pentyloxy)piperidine | 6.97 |

Data sourced from research on 1-benzyl-4-hydroxypiperidine derivatives as non-imidazole histamine H3 receptor antagonists.

Enzyme and Kinase Inhibition Studies

The core structure of this compound, combining a piperidine and a benzonitrile moiety, serves as a scaffold in the design of various enzyme and kinase inhibitors.

Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth signaling pathways, such as the RAS-MAPK pathway. nih.govnih.gov Its role in various diseases, particularly cancer, has made it a significant target for therapeutic inhibitors. nih.gov Research has led to the discovery of potent SHP2 inhibitors, including allosteric inhibitors that bind to a site distinct from the active site, inducing a conformational change that locks the enzyme in an inactive state. nih.gov

However, a review of scientific literature does not yield direct evidence of this compound itself acting as an inhibitor of SHP2. Studies on SHP2 inhibitors focus on other chemical scaffolds, such as those leading to compounds like SHP099 or NSC-87877. nih.govnih.gov While the piperidine ring is a common feature in many small molecule inhibitors, specific data on the inhibitory activity of this compound against SHP2 is not available.

The noncanonical IκB kinases, IKKε (inhibitor of nuclear factor kappa-B kinase subunit epsilon) and TBK-1 (TANK-binding kinase 1), are key regulators of the innate immune system, particularly in the interferon signaling pathway. nih.govnih.gov Inhibition of these kinases is a therapeutic strategy for autoimmune conditions like systemic lupus erythematosus and has also been explored for its metabolic effects. nih.gov

There is no specific information in the reviewed literature indicating that this compound is an inhibitor of IKKε or TBK-1. Research in this area has identified other small molecules, such as amlexanox (B1666007) and various cinnamic acid derivatives, as potent inhibitors. nih.gov

Matrix metalloproteinases (MMPs), specifically gelatinases MMP-2 and MMP-9, are zinc-dependent endopeptidases critical for the degradation of the extracellular matrix. Their activity is essential for physiological processes but is also implicated in pathological conditions, including tumor metastasis and angiogenesis. nih.govnih.gov Consequently, the development of MMP inhibitors is an active area of cancer research. nih.govnih.gov

Despite the investigation into a wide range of chemical compounds as MMP inhibitors, there is no direct published research demonstrating that this compound possesses inhibitory activity against MMP-2 or MMP-9. Studies have identified other classes of inhibitors, such as the commercially available inhibitors ARP100 (for MMP-2) and AG-L-66085 (for MMP-9). nih.govnih.gov

Cholinesterase inhibitors prevent the breakdown of the neurotransmitter acetylcholine and are a cornerstone in the symptomatic treatment of Alzheimer's disease. nih.govnih.gov The design of these inhibitors often incorporates scaffolds that can interact with the active site of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). nih.gov The 1-benzylpiperidine (B1218667) moiety is a well-known structural element in potent cholinesterase inhibitors like donepezil. nih.govresearchgate.net

While derivatives containing benzylpiperidine have shown significant cholinesterase inhibitory activity, there is no available data to suggest that this compound itself is a potent cholinesterase inhibitor. nih.govresearchgate.net Its structure lacks the specific benzyl (B1604629) group and other features typically required for high-affinity binding to the cholinesterase active site.

The reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) is a primary target for antiretroviral therapy. uochb.cznih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a major class of drugs that bind to an allosteric site on the enzyme, disrupting its function. nih.govnih.gov

The benzonitrile moiety is a key component in several potent second-generation NNRTIs. For example, diarylpyrimidine (DAPY) NNRTIs, which include the FDA-approved drugs etravirine (B1671769) and rilpivirine, feature a central pyrimidine (B1678525) ring connected to two aryl wings. nih.gov Modifications of these structures have shown that a cyanovinylphenyl group can be highly effective. Furthermore, research into scaffold hopping has led to the development of CH(CN)-DAPYs, where a cyano-containing linker is utilized. nih.gov In the synthesis of these advanced NNRTIs, benzonitrile-containing intermediates are often used. nih.gov

This indicates that while this compound itself is not identified as an active HIV-1 RT inhibitor, its core structure, particularly the benzonitrile group, is a critical pharmacophore in the design of highly potent NNRTI compounds.

Table 1: Representative Diarylpyrimidine (DAPY) HIV-1 RT Inhibitors

| Compound | Description |

|---|---|

| Etravirine | A second-generation NNRTI with a diarylpyrimidine structure, known for its resilience against common resistance mutations. nih.gov |

| Rilpivirine | Another FDA-approved DAPY NNRTI, noted for its high potency and improved side-effect profile compared to earlier NNRTIs. nih.gov |

This table provides context on established drugs that share a key chemical feature with the subject compound.

Receptor Ligand and Modulator Investigations Beyond CNS

Currently, there is a lack of published scientific studies investigating the activity of this compound as a ligand or modulator for receptors outside of the central nervous system. Its pharmacological profile in this regard remains uncharacterized.

CX3CR1 Antagonism and Anti-metastatic Research

Currently, there is a lack of specific research findings directly linking this compound to CX3CR1 antagonism and anti-metastatic activity in the provided search results. Further investigation is required to determine the role, if any, of this compound in this specific area of research.

Sigma Receptor Ligand Binding and Therapeutic Potential (e.g., Cancer Treatment, Analgesia)

Derivatives of 4-hydroxypiperidine have been identified as potent and selective sigma (σ) receptor ligands, which are promising for the development of new analgesics. nih.gov The sigma-1 receptor (σ1R) in particular has been identified as a significant target for pain modulation. mdpi.com

Research into N-normetazocine derivatives has shown that the stereochemistry of these compounds is crucial for their interaction with different receptors. The (-)-(1R,5R,9R) configuration tends to interact with opioid receptors, while the (+)-(1S,5S,9S) form is more likely to bind to the σ1R. mdpi.com This highlights the nuanced structural requirements for designing effective sigma receptor ligands.

Studies on bispecific compounds that act as both σ1R antagonists and mu-opioid receptor (MOR) agonists have shown potential for analgesic applications. nih.gov For example, the piperidinamide derivative HKC-126 demonstrates high affinity for both σ1R and MOR, suggesting a dual mechanism for pain relief. nih.gov Another area of investigation involves derivatives of (+)-MR200, a Methoxycarbonyl-1-phenyl-2-cyclopropylmethyl based compound, which have been optimized for their affinity and selectivity for sigma receptors. nih.gov The compound trans-(+)-1d, from this series, exhibited a σ1 agonist profile and showed significant selectivity over numerous other receptors, indicating its potential as a tool for studying σ1 receptor functions. nih.gov

Table 1: Sigma Receptor Ligand Activity

| Compound | Target Receptor(s) | Observed Activity | Potential Application |

|---|---|---|---|

| N-normetazocine derivatives | σ1R, Opioid Receptors | Stereochemistry-dependent binding | Analgesia |

| HKC-126 | σ1R, MOR | Antagonist/Agonist | Analgesia |

Selective Androgen Receptor Modulation (SARM)

The development of nonsteroidal selective androgen receptor modulators (SARMs) has been a significant area of research, with the goal of promoting anabolic effects in muscle and bone while minimizing androgenic effects on tissues like the prostate. nih.gov A derivative of 4-(pyrrolidin-1-yl)benzonitrile, compound 1b, was identified as a SARM with anabolic effects on muscle and the central nervous system without significantly affecting the prostate. nih.gov